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molecular formula C13H13NO B124853 4-(benzyloxy)aniline CAS No. 6373-46-2

4-(benzyloxy)aniline

Cat. No. B124853
M. Wt: 199.25 g/mol
InChI Key: FIIDVVUUWRJXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420289

Procedure details

A solution of sodium nitrite (3.8 g, 0.055 mol in 20 mL of H2O), is added dropwise to an ice cold stirring suspension of 4-benzyloxyaniline (13.0 g, 0.055 mol in 150 mL of concentrated HCl). The reaction mixture is stirred for 90 minutes at -8° to 10° C. A solution of SnCl2 ·2H2O (32.0 g, 0142 mol in 50 mL concentrated HCl) is added and stirred for i hour at 0° C. The reaction mixture is removed from the ice bath and is stirred at room temperature for 20 hours. The mixture is then filtered and washed with water to give 13.0 g (95% yield) of product, m.p. 182°-185° C.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[CH2:5]([O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Cl:20][Sn]Cl>Cl>[ClH:20].[CH2:5]([O:12][C:13]1[CH:14]=[CH:15][C:16]([NH:17][NH2:1])=[CH:18][CH:19]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 90 minutes at -8° to 10° C
Duration
90 min
STIRRING
Type
STIRRING
Details
stirred for i hour at 0° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture is removed from the ice bath
STIRRING
Type
STIRRING
Details
is stirred at room temperature for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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